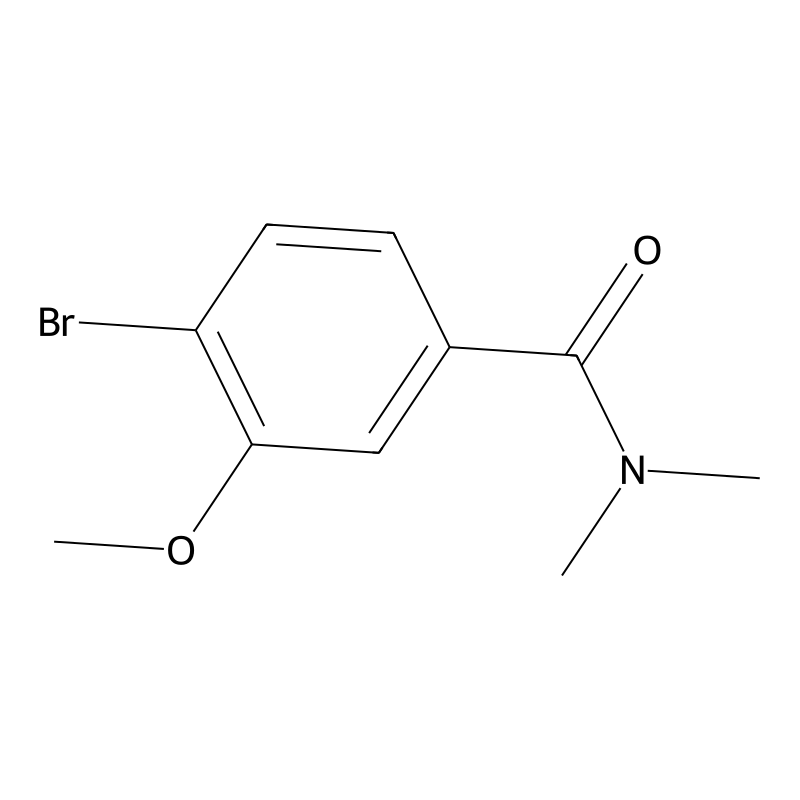

4-Bromo-3-methoxy-N,N-dimethylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Benzamides are used as analgesics, anti-inflammatory agents, and antipyretics . They are also used as psychiatric medications .

- A number of substituted benzamides are commercial drugs, including Ethenzamide, Salicylamide, Salverine, and Procainamide .

- They are also being investigated for use in the treatment of cancer, Alzheimer’s disease, and other conditions .

- Benzamides can be used in the synthesis of various materials due to their reactivity and versatility .

- They can act as building blocks in the creation of polymers and other complex organic compounds .

- Benzamides are used in the synthesis of a wide range of organic compounds .

- For example, benzamides can be synthesized from benzaldehydes through a two-step electrochemical process, which involves the condensation of benzoin and subsequent amidation to form benzamide . This process can be carried out under very mild conditions in an electrolysis cell .

Medicinal Chemistry

Materials Science

Synthetic Organic Chemistry

4-Bromo-3-methoxy-N,N-dimethylbenzamide is a chemical compound that belongs to the class of benzamides, characterized by the presence of a bromine atom and a methoxy group on the aromatic ring. Its molecular formula is CHBrNO, and it has a molecular weight of 272.14 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which influence its reactivity and biological activity.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

- Oxidation and Reduction: The compound can be oxidized to yield sulfoxides or sulfones, or reduced to produce amines or alcohols.

Common Reagents and Conditions- Substitution: Sodium azide or potassium thiocyanate in polar solvents.

- Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products

The reactions can yield various products, including substituted benzamides, sulfoxides, sulfones, and amines depending on the specific conditions used in the reactions .

Benzamides, including 4-Bromo-3-methoxy-N,N-dimethylbenzamide, exhibit diverse biological activities. They can interact with various biological targets such as enzymes and receptors, potentially acting as inhibitors or activators based on their specific interactions. The presence of both bromine and methoxy groups may enhance their biological efficacy by influencing their binding affinity and selectivity towards target sites .

Synthetic Routes

The synthesis of 4-Bromo-3-methoxy-N,N-dimethylbenzamide typically involves bromination of N,N-dimethylbenzamide under controlled conditions to ensure selective bromination at the 4-position. Key reagents include:

- Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane.

Industrial Production

In industrial settings, the production process mirrors laboratory methods but is scaled up using automated reactors. Precise control over reaction parameters is essential for achieving high yields and purity, followed by purification through crystallization or chromatography .

4-Bromo-3-methoxy-N,N-dimethylbenzamide has several potential applications:

- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals due to its biological activity.

- Organic Synthesis: As an intermediate in synthesizing more complex organic molecules.

- Research: In studies involving receptor interactions and enzyme inhibition .

Studies on the interactions of 4-Bromo-3-methoxy-N,N-dimethylbenzamide with various biological targets are crucial for understanding its pharmacological potential. The compound's structure suggests it may modulate specific biochemical pathways, making it a candidate for further investigation in drug development .

Several compounds share structural similarities with 4-Bromo-3-methoxy-N,N-dimethylbenzamide. Here’s a comparison highlighting its uniqueness:

| Compound Name | Key Features | Differences |

|---|---|---|

| 4-Bromo-N,N-dimethylbenzamide | Lacks methoxy group | May exhibit different reactivity |

| 4-Bromo-3-methoxybenzamide | Similar structure but without dimethyl substitution | Variations in chemical properties |

| N,N-Dimethyl-4-bromoaniline | Contains an amino group instead of an amide | Different functional group properties |

| 4-Bromo-N-methylbenzamide | Lacks one methyl group | Affects steric hindrance and reactivity |

Uniqueness

The specific substitution pattern of 4-Bromo-3-methoxy-N,N-dimethylbenzamide imparts distinct chemical reactivity and potential biological activities. The combination of bromine and methoxy groups enhances its versatility in various

4-Bromo-3-methoxy-N,N-dimethylbenzamide undergoes nucleophilic aromatic substitution reactions at the bromine position through the addition-elimination mechanism, commonly known as the SNAr pathway [1] [2]. The presence of the electron-withdrawing bromine atom and the relatively electron-rich aromatic system creates favorable conditions for nucleophilic attack.

The reaction proceeds through formation of a negatively charged Meisenheimer intermediate, where the nucleophile attacks the carbon bearing the bromine substituent [1] [3]. This intermediate is stabilized by resonance delocalization of the negative charge throughout the aromatic ring system. The methoxy group at the meta position relative to the bromine provides moderate stabilization through resonance effects, while the amide functionality offers additional electron-withdrawing character that facilitates the substitution process [4].

Typical nucleophiles that readily react with 4-bromo-3-methoxy-N,N-dimethylbenzamide include methoxide ions, hydroxide ions, and various amines [1] [3]. Under standard conditions, methoxide ions in methanol at temperatures ranging from 80-120°C provide moderate reaction rates, yielding the corresponding methoxy-substituted product. Amide ions in liquid ammonia at -33°C demonstrate particularly high reactivity, offering fast conversion to amino-substituted derivatives [5] [6].

The reaction kinetics follow second-order behavior, with rate constants typically ranging from 10⁻⁴ to 10⁻² M⁻¹s⁻¹ depending on the nucleophile strength and reaction conditions [7]. The presence of the methoxy group influences the electronic properties of the aromatic ring, creating a moderate activating effect that enhances the rate of nucleophilic substitution compared to unsubstituted bromobenzamides [8] [9].

Demethylation Reactions of Methoxy Functionality

The methoxy group in 4-bromo-3-methoxy-N,N-dimethylbenzamide is susceptible to demethylation under various acidic and Lewis acidic conditions [10] [11]. These transformations typically proceed through protonation of the methoxy oxygen followed by nucleophilic attack at the methyl carbon by bromide or other nucleophiles [12] [13].

Boron tribromide represents the most effective reagent for methoxy demethylation, operating through Lewis acid coordination [12] [14]. The reaction mechanism involves initial coordination of BBr₃ to the oxygen lone pair, followed by intramolecular attack of bromide on the methyl group in an SN2-type process. Under standard conditions using dichloromethane at temperatures from -78°C to 0°C, yields typically range from 85-95% [14].

Aluminum trichloride provides an alternative demethylation method with moderate efficiency [12]. This Lewis acid operates through a similar coordination mechanism but requires higher temperatures, typically reflux conditions in dichloromethane or acetonitrile. The yield range for AlCl₃-mediated demethylation falls between 70-85%, with reaction times extending from 2-6 hours [12].

Protonic acid systems, including hydrobromic acid in acetic acid and lithium bromide with hydrochloric acid, offer additional demethylation pathways [11] [13]. These reactions proceed through protonation of the methoxy oxygen, creating a good leaving group for subsequent SN2 displacement. The acidic lithium bromide system demonstrates particularly high efficiency under optimized conditions, achieving yields of 72-96% at 110°C [11].

Temperature effects significantly influence demethylation kinetics, with rate constants increasing exponentially with temperature according to Arrhenius behavior [11]. The reaction shows pseudo-first-order kinetics when bromide is present in large excess, with rate constants varying from 10⁻⁵ to 10⁻² s⁻¹ depending on temperature and acid concentration [11].

Ortho-Directing Effects in Electrophilic Substitutions

The methoxy group in 4-bromo-3-methoxy-N,N-dimethylbenzamide functions as a strong ortho- and para-directing group in electrophilic aromatic substitution reactions [27] [8]. This directing effect arises from the electron-donating resonance capability of the methoxy oxygen lone pair, which stabilizes carbocationic intermediates formed during electrophilic attack [27] [28].

Resonance structures demonstrate how the methoxy group donates electron density to the ortho and para positions of the aromatic ring [8] [29]. When electrophiles attack at these positions, the resulting carbocationic intermediate benefits from additional stabilization through resonance with the methoxy oxygen [27] [30]. This stabilization significantly lowers the activation energy for substitution at ortho and para sites compared to meta positions [8].

In the case of 4-bromo-3-methoxy-N,N-dimethylbenzamide, the available ortho position (position 2) becomes the primary site for electrophilic attack [28]. Bromination using Br₂/FeBr₃ preferentially occurs at this position, yielding 2,4-dibromo-3-methoxy-N,N-dimethylbenzamide with high regioselectivity [31] [28]. Similar patterns emerge for nitration, acylation, and sulfonation reactions [8] [30].

The amide group contributes additional electronic effects through its electron-withdrawing character, but this influence is considerably weaker than the strong ortho-directing effect of the methoxy substituent [27] [28]. Consequently, the methoxy group dominates the regioselectivity outcome in electrophilic substitution reactions [29] [28].

Quantitative studies indicate that electrophilic substitution at the ortho position proceeds with rate enhancements of 10²-10³ compared to unsubstituted benzamide derivatives [8]. The para position, though also activated, shows steric hindrance that reduces its reactivity relative to the ortho site [8] [29].

Meta positions remain deactivated due to the inability of the methoxy group to provide resonance stabilization for carbocationic intermediates at these locations [29]. The electron-withdrawing inductive effect of the methoxy group actually decreases reactivity at meta positions below that of benzene itself [29].